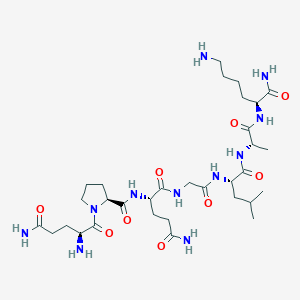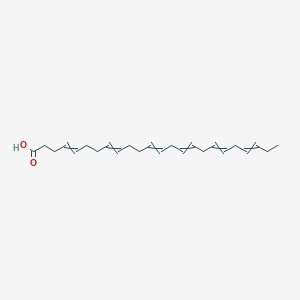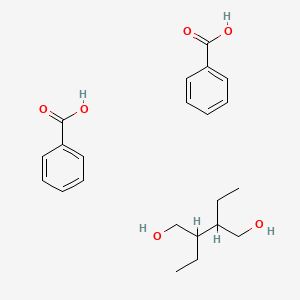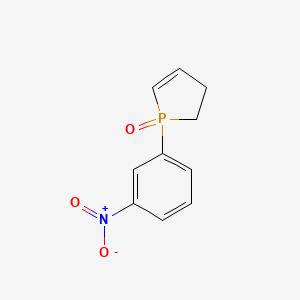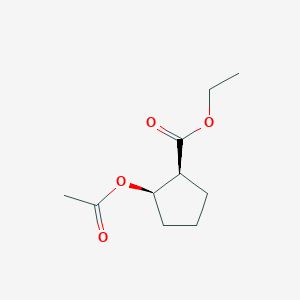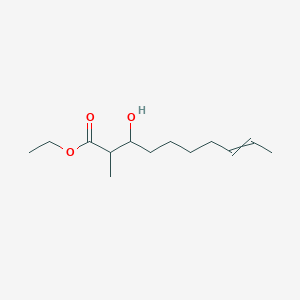![molecular formula C8H8O B12571998 (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde CAS No. 189345-92-4](/img/structure/B12571998.png)
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-Bicyclo[221]hepta-2,5-diene-2-carbaldehyde is an organic compound with a unique bicyclic structure It is a derivative of norbornadiene, featuring an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid.
Reduction: Formation of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing the compound to participate in a range of chemical reactions. These reactions can modify the structure and function of target molecules, leading to various effects. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: Similar bicyclic structure with two carboxylic acid groups.
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol: Similar bicyclic structure with two hydroxyl groups.
Uniqueness
(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde is unique due to its specific functional group (aldehyde) and its reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Número CAS |
189345-92-4 |
|---|---|
Fórmula molecular |
C8H8O |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde |
InChI |
InChI=1S/C8H8O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,4-7H,3H2/t6-,7+/m1/s1 |
Clave InChI |
SIMZBIBSRJBVFM-RQJHMYQMSA-N |
SMILES isomérico |
C1[C@H]2C=C[C@@H]1C(=C2)C=O |
SMILES canónico |
C1C2C=CC1C(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


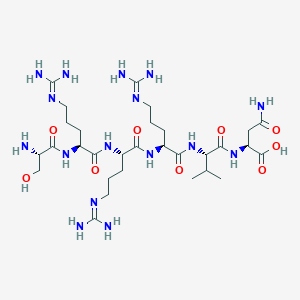
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
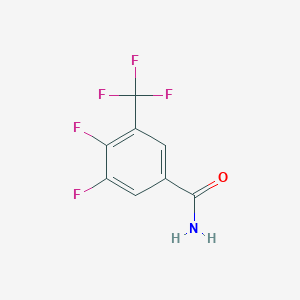
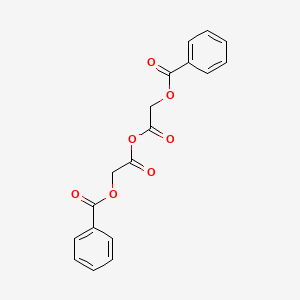
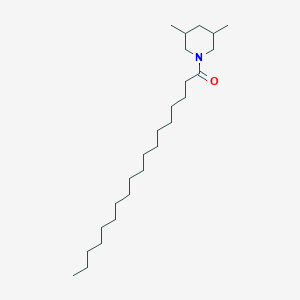
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)

